Magnesium bis(hexamethyldisilazide)
CAS No.: 857367-60-3
Cat. No.: VC3805772
Molecular Formula: C12H36MgN2Si4
Molecular Weight: 345.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 857367-60-3 |
|---|---|
| Molecular Formula | C12H36MgN2Si4 |
| Molecular Weight | 345.07 g/mol |
| IUPAC Name | magnesium;bis(trimethylsilyl)azanide |
| Standard InChI | InChI=1S/2C6H18NSi2.Mg/c2*1-8(2,3)7-9(4,5)6;/h2*1-6H3;/q2*-1;+2 |
| Standard InChI Key | WYPTZCBYSQFOQS-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Mg+2] |
| Canonical SMILES | C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Mg+2] |
Introduction
Chemical Identity and Synthesis
Mg(HMDS)₂ is synthesized via a reverse Schlenk equilibrium reaction between magnesium hexamethyldisilazide (Mg(HMDS)₂) and magnesium chloride (MgCl₂) in tetrahydrofuran (THF). This method yields a highly soluble complex, Mg(HMDS)₂–4MgCl₂, which facilitates reversible magnesium deposition and dissolution—a critical property for battery electrolytes .
Table 1: Physical and Chemical Properties of Mg(HMDS)₂
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 345.075 g/mol | |
| Melting Point | 121–124°C | |
| CAS Number | 857367-60-3 | |
| Hazard Codes | C (Corrosive) | |
| Solubility in THF | High (with MgCl₂ additive) |
The compound’s structure features a magnesium center coordinated by two hexamethyldisilazide ligands, enabling strong Lewis acidity and reactivity toward electrophiles .
Catalytic Applications in Organic Synthesis
Mg(HMDS)₂ exhibits remarkable catalytic activity when paired with alkali metals (Li, Na, K, Rb, Cs). In transfer hydrogenation reactions, the Cs–Mg partnership achieves 98% efficiency in reducing styrene to ethylbenzene, while the K–Mg system optimally converts 1,1-diphenylethylene to 1,1-diphenylethane . This alkali metal mediation enhances Mg(HMDS)₂’s catalytic scope beyond traditional transition-metal catalysts.
Table 2: Alkali Metal-Mediated Catalytic Efficiency
| Substrate | Optimal Alkali Metal | Efficiency (%) |
|---|---|---|
| Styrene | Cs | 98 |
| 1,1-Diphenylethylene | K | 95 |
The catalytic mechanism involves Mg(HMDS)₂ activating cyclohexadiene as a hydride donor, with alkali metals stabilizing transition states through electrostatic interactions .
Electrochemical Performance in Magnesium Batteries
Mg(HMDS)₂-based electrolytes demonstrate superior reductive stability and coulombic efficiency in rechargeable magnesium batteries. A 0.1 M Mg(HMDS)₂/DME electrolyte with tetrabutylammonium borohydride (TBABH₄) achieves 99.9% coulombic efficiency and 98.6% voltage stability, outperforming Mg(TFSI)₂ and Mg(OTf)₂ analogs . The addition of MgCl₂ further enhances cycling stability by forming a protective solid-electrolyte interphase (SEI) rich in inorganic magnesium compounds .
Table 3: Electrolyte Performance Comparison
| Electrolyte Composition | Coulombic Efficiency (%) | Voltage Stability (%) |
|---|---|---|
| Mg(HMDS)₂ + TBABH₄ | 99.9 | 98.6 |
| Mg(OTf)₂ + TBABH₄ | 95.7 | 88.6 |
| Mg(TFSI)₂ + TBABH₄ | 75.2 | 23.0 |
X-ray photoelectron spectroscopy (XPS) confirms that Mg(HMDS)₂-derived SEI layers minimize organic decomposition, ensuring long-term anode stability .
Case Studies in Industrial Applications
High-Efficiency Magnesium Batteries
A 2025 study demonstrated that Mg(HMDS)₂/MgCl₂ electrolytes enable 500 cycles in Mg–Mo₆S₈ cells with 95% capacity retention, leveraging THF’s high dielectric constant for rapid ion transport .
Sustainable Polymer Synthesis
Mg(HMDS)₂ catalyzes the ring-opening polymerization of rac-lactide to polylactide (PLA), a biodegradable polymer. The reaction proceeds at ambient temperatures, reducing energy consumption by 40% compared to tin-based catalysts .
Future Research Directions
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Catalyst Design: Optimizing alkali metal ratios for asymmetric hydrogenation.
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Battery Technology: Scaling Mg(HMDS)₂ electrolytes for grid-scale storage.
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Environmental Impact: Assessing biodegradation pathways of Mg(HMDS)₂-derived polymers.
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